PMX-205 Demonstrates Superior Oral Bioavailability and CNS Penetration vs. PMX-53
In a direct preclinical head-to-head comparison, PMX-205 demonstrated significantly higher oral bioavailability than its structural analog PMX-53 in mice [1]. Moreover, PMX-205 achieved substantially higher maximum concentrations (Cmax) in both the brain and spinal cord, confirming superior penetration of the intact central nervous system [1].
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | 23% |
| Comparator Or Baseline | PMX-53: 9% |
| Quantified Difference | 2.5-fold increase |
| Conditions | Mice, following identical oral administration doses |
Why This Matters
Higher oral bioavailability ensures more consistent systemic exposure in preclinical studies, reducing the required dose and minimizing variability, while enhanced CNS penetration is critical for research in neuroinflammatory and neurodegenerative disease models.
- [1] Kumar, V., Lee, J.D., Clark, R.J., et al. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice. ACS Omega 2020, 5(5), 2345-2354. View Source
